molecular formula C17H20N2S B104278 Isopromethazine CAS No. 303-14-0

Isopromethazine

Cat. No.: B104278
CAS No.: 303-14-0
M. Wt: 284.4 g/mol
InChI Key: CGNHCKZJGQDWBG-UHFFFAOYSA-N
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Description

Isopromethazine is an antihistamine and anticholinergic compound belonging to the phenothiazine chemical class. It is structurally analogous to promethazine and is commonly used for its antihistamine properties .

Mechanism of Action

Target of Action

Isopromethazine is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine . The primary targets of this compound are histamine H1 receptors , muscarinic receptors , and possibly alpha-adrenergic receptors . These receptors play crucial roles in allergic reactions, sleep regulation, and tension relief .

Mode of Action

This compound acts as an antagonist of its target receptors . By binding to these receptors, it prevents the normal neurotransmitters (like histamine) from activating them, thereby inhibiting the physiological responses associated with these neurotransmitters . For instance, by blocking histamine H1 receptors, it can alleviate allergic reactions .

Biochemical Pathways

Given its similarity to promethazine, it’s likely that it affects pathways involving enzymes encoded by uncharacterized genes . These pathways play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage .

Pharmacokinetics

It’s known that the effects of promethazine, a similar compound, generally last 4-6 hours but can last up to 12 hours . This suggests that this compound may have a similar duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antihistamine and anticholinergic properties. By blocking histamine H1 receptors, it can alleviate symptoms of allergic reactions . Its anticholinergic action contributes to its use as a sleep aid, as well as for anxiety and tension relief .

Safety and Hazards

Isopromethazine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHCKZJGQDWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952662
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-14-0
Record name N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the synthesis of isopromethazine hydrochloride?

A1: [, ] Researchers have developed a method for synthesizing gram quantities of this compound hydrochloride that ensures the absence of contamination from promethazine hydrochloride. This method aims to provide a purer form of the compound for research and potential applications.

Q2: How does this compound interact with metals?

A2: [, ] this compound acts as a bidentate ligand when interacting with certain metal ions, specifically copper(II) and ruthenium. It coordinates through the nitrogen atom within its heterocyclic ring system and the tertiary nitrogen atom present in its side chain. [, ] This binding behavior has been observed in the formation of both mononuclear copper(II) complexes and mixed valence trinuclear ruthenium complexes. [, ] These complexes have been characterized using various spectroscopic techniques to understand their structure and properties.

Q3: What are the potential applications of this compound-metal complexes?

A3: [] Research suggests that this compound-copper(II) complexes may have potential applications as fungicides. Studies have shown that these complexes exhibit significant fungicidal activity, inhibiting the growth of certain fungi at relatively low concentrations. [] Further investigation is needed to fully explore their efficacy and safety as potential antifungal agents.

Q4: What is known about the metabolism of this compound and related phenothiazine derivatives?

A4: [] In vitro studies using a liver preparation from rats have shown that this compound, along with a variety of other phenothiazine derivatives, undergoes biotransformation primarily through dealkylation and aromatic ring hydroxylation. [] This research suggests that these metabolic pathways are significant for the breakdown and elimination of this compound and its related compounds in biological systems.

Q5: How does this compound behave in chromatographic separations?

A5: [] Research has investigated the liquid chromatographic retention behavior of this compound, particularly in comparison to promethazine, using a β-cyclodextrin bonded-phase column. [] This type of study provides insights into the separation characteristics of this compound, which is crucial for analytical methods development and quality control in various research and pharmaceutical contexts.

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